molecular formula C11H12ClNO3 B3433994 N-Chloroacetyl-L-phenylalanine CAS No. 721-65-3

N-Chloroacetyl-L-phenylalanine

Cat. No.: B3433994
CAS No.: 721-65-3
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-VIFPVBQESA-N
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Description

N-Chloroacetyl-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the phenylalanine molecule. This compound is used in various biochemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloroacetyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions for a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Chloroacetyl-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield L-phenylalanine and chloroacetic acid under acidic or basic conditions.

    Acylation: It can act as an acylating agent in the presence of suitable nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of L-phenylalanine can be formed.

    Hydrolysis Products: L-phenylalanine and chloroacetic acid.

Scientific Research Applications

N-Chloroacetyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloroacetyl-L-phenylalanine involves its interaction with enzymes and proteins. As a substrate for L-amino acid acylases, it undergoes enzymatic cleavage to release L-phenylalanine and chloroacetic acid . The chloroacetyl group can also modify proteins by acylating amino groups, affecting their function and activity.

Comparison with Similar Compounds

    N-Chloroacetyl-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.

    N-Chloroacetyl-DL-phenylalanine: A racemic mixture of both enantiomers.

Uniqueness: N-Chloroacetyl-L-phenylalanine is unique due to its specific interaction with L-amino acid acylases and its ability to act as a selective acylating agent. Its stereochemistry plays a crucial role in its biological activity, distinguishing it from its D- and DL- counterparts .

Properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-65-3
Record name N-(2-Chloroacetyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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